Etoposide vs. Teniposide: Differential CYP450 Metabolism and In Vitro Potency in SCLC
While teniposide (VM-26) is 8-10 times more potent than etoposide in SCLC cell lines at equimolar concentrations [1], etoposide exhibits a significantly higher rate of CYP450-mediated O-demethylation, a key metabolic clearance pathway. The maximal catechol formation rate for etoposide was 3.2 nmol/mg/hr, compared to 1.5 nmol/mg/hr for teniposide (P < 0.001), indicating that etoposide undergoes more rapid Phase I metabolism in human liver microsomes [2].
| Evidence Dimension | CYP450 O-demethylation rate |
|---|---|
| Target Compound Data | Max catechol formation: 3.2 nmol/mg/hr (mean) |
| Comparator Or Baseline | Teniposide (VM-26): 1.5 nmol/mg/hr (mean) |
| Quantified Difference | Etoposide rate is ~2.1-fold higher |
| Conditions | Human liver microsomal preparations (n=26), 500 µM substrate |
Why This Matters
This metabolic difference translates to distinct clinical pharmacokinetics and clearance rates, making etoposide the preferred choice when a shorter half-life or different toxicity profile is required.
- [1] Roed H, Vindeløv LL, Christensen IJ, Spang-Thomsen M, Hansen HH. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung. Cancer Chemother Pharmacol. 1987;19(1):16-20. View Source
- [2] Relling MV, Evans WE, Dass R, et al. Human cytochrome P450 metabolism of teniposide and etoposide. J Pharmacol Exp Ther. 1992;261(2):491-496. View Source
